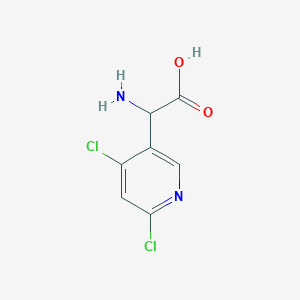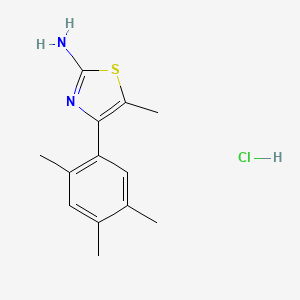
5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a methyl group at the 5th position and a trimethylphenyl group at the 4th position of the thiazole ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4,5-trimethylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, organic solvents, and catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-5-phenylthiazole: Similar structure but lacks the trimethylphenyl group.
2-Amino-4-methylthiazole: Similar structure but lacks the trimethylphenyl group and has an amino group at the 2nd position.
5-Methyl-4-phenylthiazole: Similar structure but lacks the trimethylphenyl group.
Uniqueness
5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride is unique due to the presence of the trimethylphenyl group, which can significantly influence its chemical properties and biological activities. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
2803861-75-6 |
|---|---|
Formule moléculaire |
C13H17ClN2S |
Poids moléculaire |
268.81 g/mol |
Nom IUPAC |
5-methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2S.ClH/c1-7-5-9(3)11(6-8(7)2)12-10(4)16-13(14)15-12;/h5-6H,1-4H3,(H2,14,15);1H |
Clé InChI |
DHBJPLZMCQDINX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)C2=C(SC(=N2)N)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


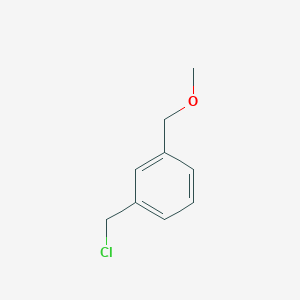



![methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate](/img/structure/B13598529.png)

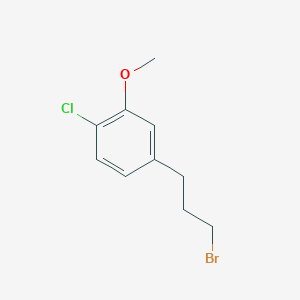
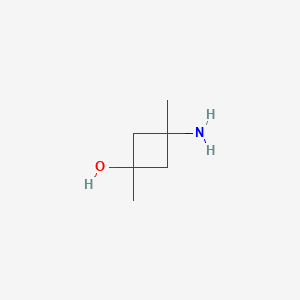
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13598546.png)
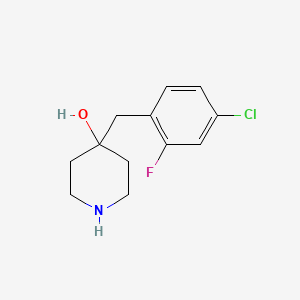

![4-bromo-N-[(1Z,3E)-3-[(4-bromophenyl)imino]-2-methanesulfonylprop-1-en-1-yl]aniline](/img/structure/B13598556.png)

